molecular formula C4H9Cl2OP B1585653 tert-Butylphosphonic dichloride CAS No. 4707-95-3

tert-Butylphosphonic dichloride

Cat. No. B1585653
CAS RN: 4707-95-3
M. Wt: 174.99 g/mol
InChI Key: OQUGNSMOWJIYMO-UHFFFAOYSA-N
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Description

Tert-Butylphosphonic dichloride is a chemical compound with the linear formula (CH3)3CP(O)Cl2 . It has a molecular weight of 174.99 . It is used in the preparation and evaluation of the antimicrobial activities of a new class of macrocyclic phosphonates to determine their efficacy in suppressing the growth of bacteria and fungi .


Molecular Structure Analysis

The linear formula of tert-Butylphosphonic dichloride is (CH3)3CP(O)Cl2 . The molecular weight is 174.99 .


Chemical Reactions Analysis

Tert-Butylphosphonic dichloride is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Tert-Butylphosphonic dichloride is a solid at 20°C . It is sensitive to moisture and heat . The melting point is between 120.0 to 125.0 °C .

Scientific Research Applications

  • Organic Synthesis

    • Application : tert-Butylphosphonic dichloride is used as a reagent in various organic synthesis reactions . It is suitable for Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
    • Results : The outcomes of these reactions would vary depending on the specific reaction being performed. In general, these reactions are used to form new carbon-carbon or carbon-heteroatom bonds, which are key steps in the synthesis of many complex organic molecules .
  • Preparation of Phosphonate Cages

    • Application : tert-Butylphosphonic acid, which can be derived from tert-Butylphosphonic dichloride, has been used in the preparation of borophosphonate cages .
    • Results : The result of this reaction would be the formation of a borophosphonate cage structure .
  • Surface Modification

    • Application : tert-Butylphosphonic dichloride can be used to modify the surface of materials. For example, it has been used to modify the surface of barium titanate (BTO) nanoparticles .
    • Method : The specific method of application or experimental procedure would involve reacting tert-Butylphosphonic dichloride with the BTO nanoparticles under the conditions necessary to form the desired surface modification .
    • Results : The result of this reaction would be the formation of a modified surface on the BTO nanoparticles .
  • Preparation of Other Phosphorus Compounds

    • Application : tert-Butylphosphonic dichloride can be used as a starting material for the synthesis of other phosphorus compounds .
    • Method : The specific method of application or experimental procedure would depend on the type of phosphorus compound being synthesized. In general, it would involve reacting tert-Butylphosphonic dichloride with the appropriate reactants under the necessary conditions .
    • Results : The outcomes of these reactions would be the formation of new phosphorus compounds .
  • Density Functional Theory Simulations

    • Application : tert-Butylphosphonic dichloride can be used in Density Functional Theory (DFT) simulations. For instance, it has been used to study the interactions of the TiO2-terminated surface of Barium Titanate (BTO) with hydrogen, hydroxyl, water, and tert-butylphosphonic acid .
    • Method : The specific method of application or experimental procedure would involve using DFT simulations to model the interactions of these species with the TiO2-terminated surface of BTO .
    • Results : The results of these simulations would provide insights into the surface chemistry of BTO and how it interacts with these species .
  • Preparation of Borophosphonate Cages

    • Application : tert-Butylphosphonic dichloride can be used in the preparation of borophosphonate cages .
    • Method : The specific method of application or experimental procedure would involve reacting tert-Butylphosphonic dichloride with the appropriate boron-containing reactants under the conditions necessary to form the borophosphonate cage structure .
    • Results : The result of this reaction would be the formation of a borophosphonate cage structure .

Safety And Hazards

Tert-Butylphosphonic dichloride is classified as dangerous. It causes severe skin burns and eye damage, and may be corrosive to metals . Precautions include avoiding dust formation, not breathing in dusts or mists, and wearing protective equipment .

properties

IUPAC Name

2-dichlorophosphoryl-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl2OP/c1-4(2,3)8(5,6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUGNSMOWJIYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369906
Record name tert-Butylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butylphosphonic dichloride

CAS RN

4707-95-3
Record name tert-Butylphosphonic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butylphosphonic Dichloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
DM Parker - 1967 - search.proquest.com
… Hydrolysis of this complex to give tert-butylphosphonic dichloride provided an entrance to … reaction on tert-butylphosphonic dichloride of tert-butyl^ and iso-propyl^ Grignard reagents* …
Number of citations: 0 search.proquest.com
IK Mahawar - 2014 - dr.iiserpune.ac.in
… The tert-butylphosphonic dichloride was synthesized as per the … was followed to synthesized the tert-butylphosphonic dichloride. … 0 C to get pure tert-butylphosphonic dichloride. Now …
Number of citations: 0 dr.iiserpune.ac.in
SK Gupta, S Dey, T Rajeshkumar… - … A European Journal, 2022 - Wiley Online Library
… The sterically bulky phosphonic diamide, [ t BuPO(NH i Pr) 2 ] (L), was derived from the reaction of tert-butylphosphonic dichloride, t BuPOCl 2, and excess isopropyl amine employing a …
OP Rodriguez, CM Thompson - … Sulfur, and Silicon and the Related …, 1996 - Taylor & Francis
… To a solution of tert-butylphosphonic dichloride 8 (0.50 g, 2.86 mmol) in 30 mL in dry THF was added solid MeSNa (0.20 g, 2.86 mmol) in one portion. The resulting heterogeneous …
Number of citations: 2 www.tandfonline.com
PC Crofts, IS Fox - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
DERIVATIVES of phosphorus oxychloride, having one of the chlorine atoms replaced by a secondary mino-group, have previously been used for the preparation of symmetrical …
Number of citations: 8 pubs.rsc.org
CM Timperley - Best Synthetic Methods, 2015 - Elsevier
… An exception to this high degree of reactivity is to be found in tert-butylphosphonic dichloride t-… Tert-butylphosphonic dichloride is also unreactive towards isopropanol, and isopropyl tert-…
Number of citations: 7 www.sciencedirect.com
JP Martin, P AndrewáShimmin - Journal of the Chemical Society …, 1993 - pubs.rsc.org
… After 10 min, the resulting solution (ArNHLi) was added dropwise with stirring to a solution of tert-butylphosphonic dichloride (1.06 g, 6.05 mmol) in THF (6.5 cm3) at - 50 "C. The mixture …
Number of citations: 11 pubs.rsc.org
AM Gregson, SM Wales, SJ Bailey… - The Journal of …, 2015 - ACS Publications
The reaction between 1,4-di-Grignard reagents and phosphonous(III) dichlorides is a classical method for the direct synthesis of phospholanes. Reported here is an extension of this …
Number of citations: 9 pubs.acs.org
伊藤寿 - 2013 - catalog.lib.kyushu-u.ac.jp
… Substrates 4 were synthesized from tert-butylphosphonic dichloride by diphenyl ester formation, isomerization of one ester group to form the phosphinate by ortho-mono-lithiation[12], …
Number of citations: 5 catalog.lib.kyushu-u.ac.jp
ID Shingarova, SY Melnik… - Carbohydrate …, 1978 - Elsevier
The configuration at phosphorus in 3a and 3b can be determined3* 4 on the basis of the deshielding of H-2’and H-3’by a c&related P= O group. Thus, the signals for H-2’and H-3’in 3b …
Number of citations: 3 www.sciencedirect.com

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